3-Methoxy-6-methylpicolinonitrile
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-Methoxy-6-methylpicolinonitrile is C8H8N2O. It consists of a six-membered pyridine ring with a cyano group (-CN) and a methoxy (-OCH3) group attached to the adjacent carbon atoms.Physical And Chemical Properties Analysis
The molecular weight of 3-Methoxy-6-methylpicolinonitrile is 148.16 g/mol. Unfortunately, other physical and chemical properties are not detailed in the available sources .Scientific Research Applications
Enzymatic Activity and Molecular Interactions
- RNA Methylation and Epitranscriptomic Regulation : The importance of specific molecular components in RNA methylation, a key epitranscriptomic marker, has been highlighted. For instance, the roles of methyltransferase like 3 (METTL3), Wilms' tumor 1-associating protein (WTAP), and methyltransferase like 14 (METTL14) in the methylation of N6-methyladenosine (m6A) on RNA have been elucidated. These components are crucial for the localization of the methyltransferase complex in nuclear speckles, catalytic activity, and the regulation of gene expression and alternative splicing, impacting RNA metabolism significantly (Ping et al., 2014).
Drug Delivery Systems
- Methoxy-modified Kaolinite for Controlled-Release : Methoxy-modified kaolinite has been studied as a novel carrier for the high-capacity loading and controlled release of herbicides. This modification allows for the intercalation of active compounds such as amitrole, resulting in enhanced loading content and a slow release profile, making it a promising candidate for the controlled release of agrochemicals and other biochemicals (Tan et al., 2015).
Molecular Characterization and Synthesis
Antitumor Agents and Tubulin Polymerization Inhibitors : Research into the synthesis and characterization of novel compounds for antitumor activity has led to the discovery of tubulin polymerization inhibitors. These compounds exhibit promising antiproliferative activity toward human cancer cells by inhibiting microtubule formation and inducing cell cycle arrest, offering potential as anticancer agents (Minegishi et al., 2015).
Optimization of Quinazoline Derivatives : The development of 4-(N-cycloamino)quinazolines has identified new tubulin-polymerization inhibitors targeting the colchicine site, exhibiting significant in vitro cytotoxic activity and in vivo antitumor activity. These findings contribute to the development of novel anticancer therapeutics (Wang et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-methoxy-6-methylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-3-4-8(11-2)7(5-9)10-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYVBFAHOIKNAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538195 | |
Record name | 3-Methoxy-6-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-6-methylpicolinonitrile | |
CAS RN |
95109-36-7 | |
Record name | 3-Methoxy-6-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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